N-(6-{[(pyridin-2-yl)methyl]sulfanyl}pyridazin-3-yl)cyclopropanecarboxamide N-(6-{[(pyridin-2-yl)methyl]sulfanyl}pyridazin-3-yl)cyclopropanecarboxamide
Brand Name: Vulcanchem
CAS No.: 1021254-87-4
VCID: VC11925143
InChI: InChI=1S/C14H14N4OS/c19-14(10-4-5-10)16-12-6-7-13(18-17-12)20-9-11-3-1-2-8-15-11/h1-3,6-8,10H,4-5,9H2,(H,16,17,19)
SMILES: C1CC1C(=O)NC2=NN=C(C=C2)SCC3=CC=CC=N3
Molecular Formula: C14H14N4OS
Molecular Weight: 286.35 g/mol

N-(6-{[(pyridin-2-yl)methyl]sulfanyl}pyridazin-3-yl)cyclopropanecarboxamide

CAS No.: 1021254-87-4

Cat. No.: VC11925143

Molecular Formula: C14H14N4OS

Molecular Weight: 286.35 g/mol

* For research use only. Not for human or veterinary use.

N-(6-{[(pyridin-2-yl)methyl]sulfanyl}pyridazin-3-yl)cyclopropanecarboxamide - 1021254-87-4

Specification

CAS No. 1021254-87-4
Molecular Formula C14H14N4OS
Molecular Weight 286.35 g/mol
IUPAC Name N-[6-(pyridin-2-ylmethylsulfanyl)pyridazin-3-yl]cyclopropanecarboxamide
Standard InChI InChI=1S/C14H14N4OS/c19-14(10-4-5-10)16-12-6-7-13(18-17-12)20-9-11-3-1-2-8-15-11/h1-3,6-8,10H,4-5,9H2,(H,16,17,19)
Standard InChI Key MXBHCCQCUCUDJB-UHFFFAOYSA-N
SMILES C1CC1C(=O)NC2=NN=C(C=C2)SCC3=CC=CC=N3
Canonical SMILES C1CC1C(=O)NC2=NN=C(C=C2)SCC3=CC=CC=N3

Introduction

N-(6-{[(pyridin-2-yl)methyl]sulfanyl}pyridazin-3-yl)cyclopropanecarboxamide is a complex organic compound characterized by its unique structural features. It integrates a pyridazine ring, a pyridine moiety, and a cyclopropane carboxamide group, contributing to its chemical properties and potential biological activities. The molecular formula of this compound is C14H14N4OS, with a molecular weight of 286.35 g/mol .

Synthesis and Chemical Reactivity

The synthesis of N-(6-{[(pyridin-2-yl)methyl]sulfanyl}pyridazin-3-yl)cyclopropanecarboxamide typically involves multi-step organic reactions. These processes often require careful manipulation of pyridazine derivatives and amides, highlighting the compound's relevance in medicinal chemistry and organic synthesis.

Key steps in the synthesis may include:

  • Step 1: Formation of the pyridazine core.

  • Step 2: Introduction of the sulfanyl bridge.

  • Step 3: Attachment of the cyclopropane carboxamide group.

Biological Activity and Potential Applications

While specific biological activities of N-(6-{[(pyridin-2-yl)methyl]sulfanyl}pyridazin-3-yl)cyclopropanecarboxamide are not extensively documented, compounds with similar structures have shown promise in various therapeutic areas. The presence of the pyridazine and pyridine rings, along with the sulfanyl group, suggests potential interactions with biological targets, which could lead to diverse therapeutic applications.

Comparison with Similar Compounds

Several compounds share structural similarities with N-(6-{[(pyridin-2-yl)methyl]sulfanyl}pyridazin-3-yl)cyclopropanecarboxamide. For example:

Compound NameStructural FeaturesUnique Aspects
N-(6-{[(pyridin-2-yl)methyl]sulfanyl}pyridazin-3-yl)thiophene-2-carboxamideThiophene ring instead of cyclopropanePotential for different biological activities due to thiophene ring
2-methyl-N-(6-{[(pyridin-2-yl)methyl]sulfanyl}pyridazin-3-yl)propanamidePropanamide group instead of cyclopropane carboxamideEnhanced lipophilicity due to methyl group

These comparisons highlight the unique properties of N-(6-{[(pyridin-2-yl)methyl]sulfanyl}pyridazin-3-yl)cyclopropanecarboxamide and its potential for distinct biological interactions.

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